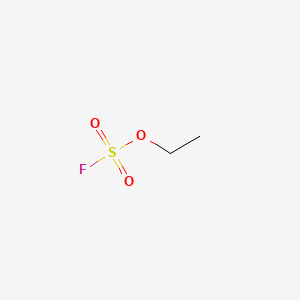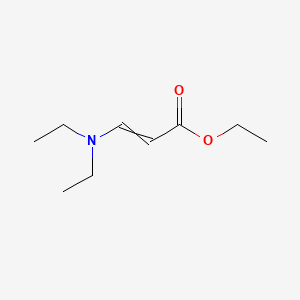
ethyl fluorosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl fluorosulfonate, also known as this compound, is an organic compound with the chemical formula C2H5SO3F. It is a colorless liquid that is highly reactive and is used in various chemical processes. This compound is known for its strong acidity and ability to act as a powerful alkylating agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ethyl fluorosulfonate can be synthesized through the reaction of ethanol with fluorosulfuric acid. The reaction typically occurs under controlled conditions to prevent any unwanted side reactions. The general reaction is as follows: [ \text{C2H5OH} + \text{HSO3F} \rightarrow \text{C2H5SO3F} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of fluorosulfuric acid, ethyl ester involves the use of high-purity reagents and controlled environments to ensure the purity and yield of the product. The process may involve the use of catalysts to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: ethyl fluorosulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Hydrolysis: It can hydrolyze in the presence of water to form ethanol and fluorosulfuric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.
Major Products:
Substitution Products: Depending on the nucleophile, the products can vary widely, including ethylated derivatives of the nucleophile.
Hydrolysis Products: The primary products of hydrolysis are ethanol and fluorosulfuric acid.
Applications De Recherche Scientifique
ethyl fluorosulfonate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ethylated compounds.
Biology: It can be used in the modification of biological molecules for research purposes.
Medicine: Its strong alkylating properties make it useful in the synthesis of pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of fluorosulfuric acid, ethyl ester involves its ability to act as an alkylating agent. It can transfer its ethyl group to various nucleophiles, forming new chemical bonds. This process typically involves the formation of a reactive intermediate, which then reacts with the nucleophile to form the final product.
Comparaison Avec Des Composés Similaires
ethyl fluorosulfonate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Trifluoromethanesulfonic Acid, Ethyl Ester: Contains a trifluoromethyl group, making it more reactive.
Sulfuric Acid, Ethyl Ester: Lacks the fluorine atom, making it less reactive and less acidic.
Uniqueness: this compound is unique due to its strong acidity and high reactivity, which makes it a valuable reagent in various chemical processes. Its ability to act as a powerful alkylating agent sets it apart from other similar compounds.
Propriétés
Numéro CAS |
371-69-7 |
|---|---|
Formule moléculaire |
C2H5FO3S |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
fluorosulfonyloxyethane |
InChI |
InChI=1S/C2H5FO3S/c1-2-6-7(3,4)5/h2H2,1H3 |
Clé InChI |
KRRYGFCJUCTWMH-UHFFFAOYSA-N |
SMILES canonique |
CCOS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B8778601.png)
![5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8778610.png)











![1,3-Butanedione, 4,4,4-trifluoro-1-[4-(methylthio)phenyl]-](/img/structure/B8778715.png)
